tert-Butyl [(6-Bromopyridin-3-yl)methyl](2-methoxyethyl)carbamate
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Overview
Description
tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate is a chemical compound with the molecular formula C14H21BrN2O3 and a molecular weight of 345.24 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate involves several steps. One common synthetic route includes the reaction of 6-bromopyridine-3-methanol with tert-butyl chloroformate and 2-methoxyethylamine under controlled conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product .
Chemical Reactions Analysis
tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate can be compared with other similar compounds such as:
- tert-Butyl (6-Chloropyridin-3-yl)methylcarbamate
- tert-Butyl (6-Fluoropyridin-3-yl)methylcarbamate
- tert-Butyl (6-Iodopyridin-3-yl)methylcarbamate
These compounds share similar structures but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence the reactivity and biological activity of these compounds, highlighting the uniqueness of tert-Butyl (6-Bromopyridin-3-yl)methylcarbamate .
Properties
IUPAC Name |
tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-(2-methoxyethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17(7-8-19-4)10-11-5-6-12(15)16-9-11/h5-6,9H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWLVMSPIAFKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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